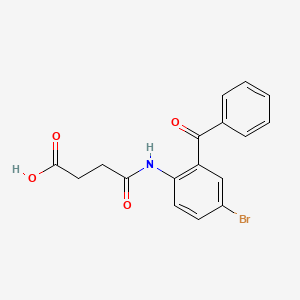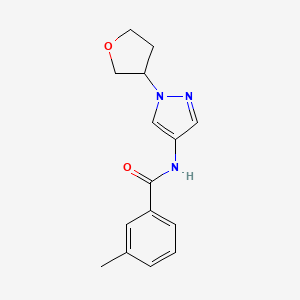![molecular formula C27H23ClFN3O2S B2391015 2-[(3-chlorobenzyl)thio]-3-(4-fluorophenyl)-7-(piperidin-1-ylcarbonyl)quinazolin-4(3H)-one CAS No. 1115368-09-6](/img/structure/B2391015.png)
2-[(3-chlorobenzyl)thio]-3-(4-fluorophenyl)-7-(piperidin-1-ylcarbonyl)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-chlorobenzyl)thio]-3-(4-fluorophenyl)-7-(piperidin-1-ylcarbonyl)quinazolin-4(3H)-one is a complex organic compound that belongs to the quinazolinone class of compounds. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a quinazolinone core, substituted with various functional groups, making it a molecule of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-chlorobenzyl)thio]-3-(4-fluorophenyl)-7-(piperidin-1-ylcarbonyl)quinazolin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of the 3-chlorobenzylthio Group: This step involves the nucleophilic substitution reaction where the 3-chlorobenzylthio group is introduced onto the quinazolinone core.
Addition of the 4-fluorophenyl Group: The 4-fluorophenyl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Attachment of the Piperidin-1-ylcarbonyl Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-[(3-chlorobenzyl)thio]-3-(4-fluorophenyl)-7-(piperidin-1-ylcarbonyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the quinazolinone core or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens, nucleophiles, and electrophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups onto the aromatic rings.
Scientific Research Applications
2-[(3-chlorobenzyl)thio]-3-(4-fluorophenyl)-7-(piperidin-1-ylcarbonyl)quinazolin-4(3H)-one has several scientific research applications, including:
Antimicrobial and Antitubercular Activity: Quinazolinone derivatives have shown promise in antimicrobial and antitubercular activities.
AMPA Receptor Antagonism: Research into quinazolin-4-one derivatives has explored their potential as AMPA receptor antagonists, which could be useful in treating neurological disorders.
H1-Antihistaminic Activity: Novel quinazolin-4(3H)-one derivatives have been synthesized for evaluation as H1-antihistaminic agents.
Antifungal and Antibacterial Agents: Quinazolinone derivatives containing specific moieties have exhibited good antimicrobial activities.
Mechanism of Action
The mechanism of action of 2-[(3-chlorobenzyl)thio]-3-(4-fluorophenyl)-7-(piperidin-1-ylcarbonyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. For example:
AMPA Receptor Antagonism: The compound may inhibit AMPA receptors by binding to specific sites, thereby modulating neurotransmission and providing therapeutic effects in neurological disorders.
Antimicrobial Activity: The compound may exert its antimicrobial effects by disrupting bacterial cell wall synthesis or interfering with essential bacterial enzymes.
Comparison with Similar Compounds
Similar Compounds
2-[(4-chlorobenzyl)thio]-3-(4-fluorophenyl)-7-(piperidin-1-ylcarbonyl)quinazolin-4(3H)-one: This compound is similar in structure but has a different substitution pattern on the benzylthio group.
6-fluoro-3-(2-chlorophenyl)quinazolin-4-ones: These compounds have been evaluated for their inhibitory effects on AMPA receptors.
Uniqueness
2-[(3-chlorobenzyl)thio]-3-(4-fluorophenyl)-7-(piperidin-1-ylcarbonyl)quinazolin-4(3H)-one is unique due to its specific substitution pattern and the combination of functional groups, which may confer distinct biological activities and therapeutic potential compared to other quinazolinone derivatives.
Properties
IUPAC Name |
2-[(3-chlorophenyl)methylsulfanyl]-3-(4-fluorophenyl)-7-(piperidine-1-carbonyl)quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23ClFN3O2S/c28-20-6-4-5-18(15-20)17-35-27-30-24-16-19(25(33)31-13-2-1-3-14-31)7-12-23(24)26(34)32(27)22-10-8-21(29)9-11-22/h4-12,15-16H,1-3,13-14,17H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCKVWLKRQZMDPU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC3=C(C=C2)C(=O)N(C(=N3)SCC4=CC(=CC=C4)Cl)C5=CC=C(C=C5)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23ClFN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2S,4S)-4-Chloropyrrolidin-2-yl]methanol;hydrochloride](/img/structure/B2390937.png)

![N'-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2390940.png)
![3-(2-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2390941.png)
![Ethyl 2-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)amino]-4-phenylthiophene-3-carboxylate](/img/structure/B2390942.png)

![5-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-nitrobenzoic acid](/img/structure/B2390944.png)
![2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-methoxyphenyl)butanamide](/img/structure/B2390946.png)
![2-Ethyl-6-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2390948.png)

![5-Iodobenzo[d]isothiazol-3-amine](/img/structure/B2390951.png)

![N-(7-propyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)cyclohexanecarboxamide](/img/structure/B2390954.png)
